molecular formula C20H23NO3 B14511426 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL CAS No. 62638-81-7

4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL

Cat. No.: B14511426
CAS No.: 62638-81-7
M. Wt: 325.4 g/mol
InChI Key: PCVTYLGFDHSARE-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is a complex organic compound with a unique structure that includes a phenanthrene backbone substituted with dimethylamino and methoxy groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL typically involves multi-step organic reactions. One common method includes the alkylation of a phenanthrene derivative with a dimethylaminoethyl group, followed by methoxylation. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The methoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can interact with biological membranes, altering their function, while the phenanthrene backbone may intercalate with DNA, affecting gene expression. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-(Dimethylamino)ethyl]morpholine
  • 2-(Dimethylamino)ethyl methacrylate
  • 2-(2-(Dimethylamino)ethoxy)ethanol

Uniqueness

4-[2-(Dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-OL is unique due to its specific substitution pattern on the phenanthrene backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specialized research applications.

Properties

CAS No.

62638-81-7

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

4-[2-(dimethylamino)ethyl]-5,6-dimethoxyphenanthren-3-ol

InChI

InChI=1S/C20H23NO3/c1-21(2)12-11-15-16(22)9-7-13-5-6-14-8-10-17(23-3)20(24-4)19(14)18(13)15/h5-10,22H,11-12H2,1-4H3

InChI Key

PCVTYLGFDHSARE-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1=C(C=CC2=C1C3=C(C=C2)C=CC(=C3OC)OC)O

Origin of Product

United States

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